molecular formula C10H13NO B13964458 1-(2,4,6-Cycloheptatrien-1-ylidene)-1-(dimethylamino)methanol CAS No. 763031-44-3

1-(2,4,6-Cycloheptatrien-1-ylidene)-1-(dimethylamino)methanol

Cat. No.: B13964458
CAS No.: 763031-44-3
M. Wt: 163.22 g/mol
InChI Key: LHJFAMVCVAMUNW-UHFFFAOYSA-N
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Description

Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is a chemical compound with a unique structure that combines a methanol group with a cycloheptatriene ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- typically involves the reaction of cycloheptatriene with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce simpler hydrocarbons.

Scientific Research Applications

Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activity. The cycloheptatriene ring and dimethylamino group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A related compound with a similar ring structure but lacking the methanol and dimethylamino groups.

    Tropone: Another compound with a cycloheptatriene ring, known for its aromatic properties.

    Tropolone: A derivative of tropone with an additional hydroxyl group.

Uniqueness

Methanol, 2,4,6-cycloheptatrien-1-ylidene(dimethylamino)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry.

Properties

CAS No.

763031-44-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

cyclohepta-2,4,6-trien-1-ylidene(dimethylamino)methanol

InChI

InChI=1S/C10H13NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h3-8,12H,1-2H3

InChI Key

LHJFAMVCVAMUNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C1C=CC=CC=C1)O

Origin of Product

United States

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